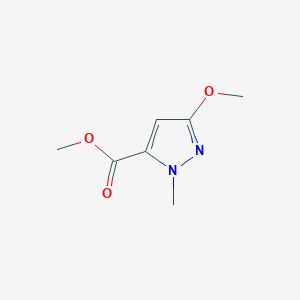
methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate
Übersicht
Beschreibung
“Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate” is a chemical compound with the CAS Number: 55781-86-7 . It has a molecular weight of 170.17 . The compound is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of “methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate” is represented by the InChI Code: 1S/C7H10N2O3/c1-9-5(7(10)12-3)4-6(8-9)11-2/h4H,1-3H3 . This indicates that the compound is a pyrazole derivative with methoxy and methyl groups attached to the pyrazole ring.Physical And Chemical Properties Analysis
“Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate” is a white to yellow solid at room temperature . It has a molecular weight of 170.17 . The compound is stored in a refrigerator and shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are frequently used as scaffolds in the synthesis of bioactive chemicals . For example, Ibrutinib, a novel tyrosine kinase inhibitor comprising a pyrazole ring, irreversibly binds and inhibits tyrosine-protein kinase BTK (Bruton tyrosine kinase) .
Agrochemistry
In the field of agrochemistry, pyrazoles are often used due to their herbicidal properties . They can be used to control unwanted vegetation in agricultural fields.
Coordination Chemistry
Pyrazoles are also used in coordination chemistry . They can act as ligands, forming complexes with metal ions. These complexes can have various applications, including catalysis and materials science.
Organometallic Chemistry
In organometallic chemistry, pyrazoles can form complexes with metal atoms . These complexes can be used in various reactions, including cross-coupling reactions, which are important in the synthesis of organic compounds.
Antiproliferative Agents
Some pyrazole derivatives have shown antiproliferative activities against certain types of cancer cells . For example, compound 16, a methyl-substituted pyrazole carboxamide derivative, showed antiproliferative activity of 64.10% against the human cervical cancer cell line .
Antifungal Activity
Some pyrazole derivatives have shown antifungal activity . They can inhibit the growth of certain types of fungi, which can be useful in the treatment of fungal infections.
Safety and Hazards
“Methyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The safety information suggests that precautionary measures should be taken while handling this compound, such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Eigenschaften
IUPAC Name |
methyl 5-methoxy-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-9-5(7(10)12-3)4-6(8-9)11-2/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNPYYYAGKQFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{5-[(1-Carboxycyclohexyl)carbamoyl]-pentanamido}-cyclohexane-1-carboxylic acid](/img/structure/B2661138.png)

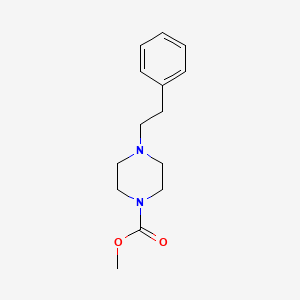
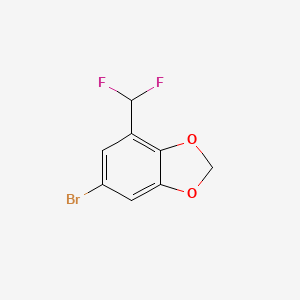
![2-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2661145.png)

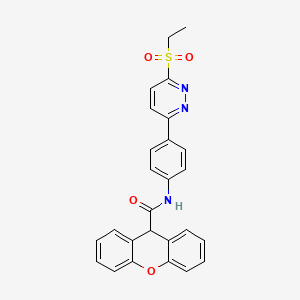
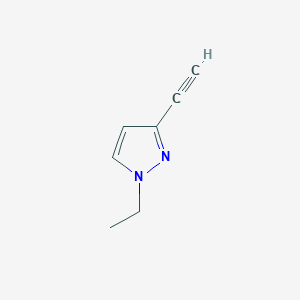
![N-(3,4-dimethoxybenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2661150.png)
![3-(4-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2661153.png)
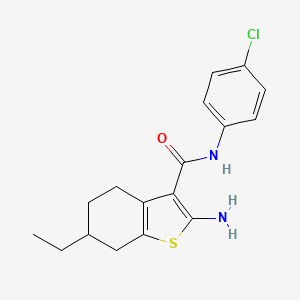
![N-(3,5-dimethylphenyl)-2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2661155.png)
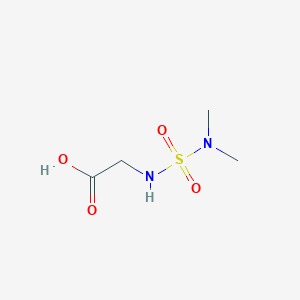
![N-ethyl-3-[[3-(ethylamino)phenyl]diazenyl]aniline](/img/structure/B2661159.png)